3-(cyclopropylmethyl)-6-fluoro-7-methyl-N-[5-(1-methylimidazol-4-yl)pyridin-2-yl]benzimidazol-5-amine
Overview
Description
ONO-8590580 is a GABAAα5 negative allosteric modulator which enhances long-term potentiation and improves cognitive deficits in preclinical models.
Scientific Research Applications
Synthesis and Reactions
- This compound is involved in the synthesis of new benzimidazole derivatives, which are explored for various chemical reactions and potential applications. For instance, R. Fikry et al. (2015) detailed the synthesis and reactions of new benzimidazole derivatives, highlighting the compound's role in the formation of several heterocyclic structures (Fikry, Ismail, Said, & Hafez, 2015).
Photoisomerization and Molecular Structure
- Research on the photoisomerization of imidazo[1,2-a]pyridines, like the compound , has provided insights into their molecular structures and reaction mechanisms. Kubík et al. (1996) investigated the preparative photoisomerization of certain imidazo[1,2-a]pyridines, which helps understand the molecular dynamics of similar compounds (Kubík et al., 1996).
Catalyzed Amination
- The compound is relevant in the context of catalyzed amination processes, which are important in medicinal chemistry and materials chemistry. Masters et al. (2011) discussed the importance of an acid additive in the synthesis of pyrido[1,2-a]benzimidazoles by direct copper-catalyzed amination, highlighting the compound's role in such chemical processes (Masters, Rauws, Yadav, Herrebout, van der Veken, & Maes, 2011).
Cytotoxicity Studies
- In the field of pharmacology and biochemistry, the compound has been investigated for its impact on cytotoxicity. Hehir et al. (2008) studied dimethyl substituted benzimidazoles and their influence on cytotoxicity, which is crucial for understanding the biological implications of these compounds (Hehir, O'Donovan, Carty, & Aldabbagh, 2008).
Antimicrobial and Cytotoxic Activity
- The compound has been synthesized as part of a series of derivatives and tested for antimicrobial and cytotoxic activity, which is significant for its potential use in medical applications. Noolvi et al. (2014) synthesized novel azetidine-2-one derivatives of 1H-benzimidazole and evaluated their antimicrobial and cytotoxic activities (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
properties
IUPAC Name |
3-(cyclopropylmethyl)-6-fluoro-7-methyl-N-[5-(1-methylimidazol-4-yl)pyridin-2-yl]benzimidazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6/c1-13-20(22)16(7-18-21(13)25-12-28(18)9-14-3-4-14)26-19-6-5-15(8-23-19)17-10-27(2)11-24-17/h5-8,10-12,14H,3-4,9H2,1-2H3,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INGJMHPGMVUEKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=C1N=CN2CC3CC3)NC4=NC=C(C=C4)C5=CN(C=N5)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 118278442 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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